N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-sulfinamide
Description
Systematic Nomenclature and IUPAC Conventions
The compound adheres to IUPAC naming rules, which prioritize functional group hierarchy and substituent positioning. The systematic name N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-sulfinamide reflects:
- A naphthalene core substituted with a methoxy group (-OCH~3~) at position 2 and a sulfinamide group (-S(O)NH~2~) at position 1.
- An N-[(4-chlorophenyl)methyl] substituent attached to the sulfinamide nitrogen.
The molecular formula is C~18~H~16~ClNO~2~S , with a molecular weight of 345.84 g/mol . The SMILES notation (O=S(C1=C2C=CC=CC2=CC=C1OC)NCC3=CC=C(Cl)C=C3) encodes the connectivity of the naphthalene ring, methoxy group, sulfinamide, and 4-chlorobenzyl moiety.
Molecular Architecture: Sulfinamide Functional Group Analysis
The sulfinamide group (-S(O)NH-) is central to the molecule’s reactivity and conformation. Key features include:
- Sulfur oxidation state : The sulfinamide sulfur exists in a +4 oxidation state, with one double bond to oxygen ($$S=O$$) and a single bond to nitrogen ($$S-N$$).
- Chirality : The sulfur atom acts as a stereocenter, enabling enantiomeric forms. However, no experimental data on optical activity is available in the provided sources.
- Hydrogen bonding : The NH group participates in hydrogen bonding, influencing solubility and crystal packing.
The 2-methoxynaphthalene moiety contributes planar aromaticity, while the 4-chlorophenylmethyl group introduces steric bulk and hydrophobic character. Computational models suggest the sulfinamide group adopts a gauche conformation relative to the naphthalene ring to minimize steric clashes with the methoxy substituent.
Crystallographic Data and Conformational Studies
No experimental crystallographic data for this compound is available in the provided sources. However, rotational spectroscopy studies of analogous sulfonamides reveal:
- Sulfonamide group orientation : In isolated molecules, the NH~2~ group often lies perpendicular to the aromatic plane, eclipsing the sulfonyl oxygen atoms.
- Methyl torsion barriers : For ortho-substituted analogs, methyl group rotation barriers range from 2–4 kJ/mol, influencing conformational flexibility.
For N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-sulfinamide, steric interactions between the chlorophenylmethyl group and the naphthalene ring likely restrict rotation about the S-N bond. Ab initio calculations predict a dihedral angle of $$110^\circ$$–$$120^\circ$$ between the naphthalene and chlorophenyl planes.
Physicochemical Properties: Solubility, Melting Point, and Stability
| Property | Value/Description | Source Citation |
|---|---|---|
| Molecular Weight | 345.84 g/mol | |
| Melting Point | Not reported | — |
| Solubility | Low in polar solvents (e.g., water) | |
| Stability | Stable under dry, cool conditions |
- Solubility : The compound’s hydrophobicity, driven by the naphthalene and chlorophenyl groups, limits aqueous solubility. It is expected to dissolve in organic solvents like dichloromethane or dimethyl sulfoxide.
- Thermal Stability : Decomposition likely occurs above $$200^\circ$$C, based on analogs with similar sulfinamide groups.
- Hygroscopicity : No data is available, but sulfinamides generally hydrolyze slowly in humid environments to form sulfinic acids and amines.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2S/c1-22-17-11-8-14-4-2-3-5-16(14)18(17)23(21)20-12-13-6-9-15(19)10-7-13/h2-11,20H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXZZIFHDSZDPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)S(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-sulfinamide typically involves multiple steps:
Formation of the Naphthalene Derivative: The starting material, 2-methoxynaphthalene, undergoes sulfonation to introduce a sulfonyl group.
Introduction of the Sulfinamide Group: The sulfonyl group is then converted to a sulfinamide group using appropriate reagents such as chlorosulfonic acid followed by reaction with ammonia or an amine.
Attachment of the Chlorophenyl Methyl Group: The final step involves the reaction of the intermediate with 4-chlorobenzyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-sulfinamide can undergo various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
One of the primary applications of N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-sulfinamide is in the development of anticancer agents. Research indicates that compounds with similar sulfonamide structures can inhibit key cellular pathways involved in cancer progression. A study evaluated derivatives of sulfonamides, demonstrating their effectiveness against various cancer cell lines, including colon adenocarcinoma. The mechanism involves the inhibition of specific kinases associated with tumor growth and metastasis .
Table 1: Anticancer Activity of Related Sulfonamide Compounds
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties, particularly against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). Novel sulfonamide derivatives have shown promising results in overcoming resistance mechanisms that limit the efficacy of traditional antibiotics. The structural modifications, including the methoxy and chlorophenyl groups, enhance binding affinity to bacterial targets, leading to improved antimicrobial activity .
Table 2: Antimicrobial Activity of Sulfonamide Derivatives
Mechanism of Action
The mechanism by which N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-sulfinamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfinamide group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The chlorophenyl and naphthalene moieties contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Variations
The following table highlights key structural analogs and their differences:
Key Comparative Analyses
Sulfinamide vs. Sulfonamide Reactivity
The target compound’s sulfinamide group (S=O) differs from sulfonamides (SO₂) in oxidation state and steric bulk.
Substituent Effects on Bioactivity
- 4-Chlorophenylmethyl Group : Enhances lipophilicity and may improve membrane permeability compared to the 2-phenylethyl group in or the 3,4-dimethoxyphenylethyl group in . Chlorine’s electron-withdrawing nature could modulate electronic interactions in target binding.
Crystallographic and Stability Data
The crystal structure of N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide reveals weak intramolecular C–H⋯O hydrogen bonds and π–π stacking (centroid distance: 3.710 Å). Similar interactions are expected in the target compound, though the sulfinamide’s reduced oxygen count might weaken hydrogen-bonding networks.
Pharmacological and Industrial Relevance
- Antimicrobial/Anticancer Activity : Sulfonamide derivatives like exhibit these properties, possibly due to sulfonamide interactions with enzymes like carbonic anhydrase .
- Nrf2 Activation : Methoxy-substituted naphthalene sulfonamides (e.g., ) are explored for oxidative stress modulation, hinting at analogous pathways for the target sulfinamide.
Biological Activity
N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-sulfinamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-sulfinamide features a sulfinamide group attached to a naphthalene ring, which is further substituted with a methoxy group and a chlorophenyl group. This structural configuration is key to its interactions with biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The sulfinamide group can form hydrogen bonds with active sites, while the aromatic rings provide hydrophobic interactions. These interactions may lead to inhibition of enzyme activity or modulation of receptor functions, resulting in various pharmacological effects .
1. Enzyme Inhibition
Research indicates that N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-sulfinamide has potential as an enzyme inhibitor . It may inhibit enzymes involved in metabolic pathways, which could have implications for therapeutic applications in conditions such as cancer and metabolic disorders .
2. Antimicrobial Activity
The compound has been explored for its antibacterial properties . Studies have shown that related sulfonamide compounds exhibit moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. This suggests that N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-sulfinamide may possess similar antimicrobial efficacy .
3. Antitumor Activity
Preliminary studies suggest that compounds with similar structures exhibit antitumor activity by inducing apoptosis in cancer cells. For instance, related naphthalene derivatives have shown significant inhibition rates against various cancer cell lines, indicating potential for further development as anticancer agents .
Case Studies and Research Findings
Table 1: Summary of Biological Activities
Case Study: Enzyme Inhibition
In a study examining the enzyme inhibitory effects of similar compounds, it was found that several sulfonamides displayed strong inhibitory action against acetylcholinesterase (AChE) and urease. This suggests that N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-sulfinamide could also exhibit significant enzyme inhibition capabilities, which may be beneficial in treating conditions like Alzheimer's disease or urinary tract infections .
Case Study: Antimicrobial Activity
Another study focused on the antibacterial properties of sulfonamides demonstrated that certain derivatives were effective against methicillin-resistant Staphylococcus aureus (MRSA). Given the structural similarities, it is plausible that N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-sulfinamide could be developed as a novel antimicrobial agent targeting resistant bacterial strains .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-sulfinamide, and how can reaction efficiency be optimized?
- Methodology :
- Use nucleophilic substitution or sulfinamide coupling strategies, leveraging the reactivity of the sulfinamide group with chlorinated aromatic precursors. For example, coupling 2-methoxynaphthalene-1-sulfinyl chloride with (4-chlorophenyl)methylamine under inert conditions (e.g., dry THF, 0–5°C) can yield the target compound.
- Monitor reaction progress via TLC or HPLC, and optimize yields by adjusting stoichiometry (e.g., 1:1.2 molar ratio of sulfinyl chloride to amine) and reaction time (typically 4–6 hours) .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodology :
- Spectroscopic Analysis : Employ -NMR and -NMR to confirm the presence of characteristic signals (e.g., methoxy protons at δ 3.8–4.0 ppm, sulfinamide sulfur environment via -NMR if selenium analogs are used) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns.
- Chromatography : Purity assessment via reverse-phase HPLC with UV detection at 254 nm .
Q. What are the key physicochemical properties (e.g., solubility, stability) critical for experimental design?
- Methodology :
- Solubility : Test in polar (DMSO, methanol) and nonpolar solvents (dichloromethane) using gravimetric or spectrophotometric methods. Sulfinamides often exhibit moderate solubility in DMSO, making it suitable for biological assays .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation products (e.g., oxidation to sulfonamides) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in catalytic or biological systems?
- Methodology :
- Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. For example, the sulfinamide’s sulfur atom may act as a nucleophile in enzyme inhibition studies.
- Molecular docking (e.g., AutoDock Vina) to simulate interactions with biological targets (e.g., cytochrome P450 enzymes) and validate with in vitro assays .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?
- Methodology :
- Standardized Assays : Re-evaluate activity under controlled conditions (e.g., CLSI guidelines for antimicrobial testing). Variations in microbial strains or culture media (e.g., cation-adjusted Mueller-Hinton broth) can significantly alter results .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing the methoxy group with ethoxy) to isolate contributing functional groups .
Q. How does the compound’s stereochemistry influence its environmental fate or metabolic pathways?
- Methodology :
- Chiral Chromatography : Use chiral columns (e.g., Chiralpak IA) to separate enantiomers and assess their individual biodegradation rates in soil/water systems.
- Metabolite Profiling : Incubate with liver microsomes (e.g., human CYP3A4) and identify metabolites via LC-MS/MS. Sulfoxidation or demethylation are likely Phase I pathways .
Q. What advanced techniques characterize supramolecular interactions (e.g., crystal packing, host-guest behavior)?
- Methodology :
- X-ray Crystallography : Resolve crystal structures to analyze hydrogen-bonding networks (e.g., sulfinamide N–H···O interactions) and π-stacking of naphthalene rings. Compare with similar sulfonamides to identify packing motifs .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and phase transitions relevant to material science applications .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields (e.g., 40% vs. 70%)?
- Methodology :
- Reaction Parameter Screening : Use Design of Experiments (DoE) to test variables (temperature, solvent, catalyst). For instance, adding a catalytic base (e.g., triethylamine) may enhance nucleophilic attack efficiency.
- Side-Reaction Identification : Employ GC-MS or -NMR (if fluorinated analogs are used) to detect byproducts like sulfonamides from over-oxidation .
Q. Why do biological assays show variable cytotoxicity across cell lines?
- Methodology :
- Cell Permeability Studies : Use Caco-2 monolayers to measure permeability coefficients. The chlorophenyl group may enhance lipophilicity, improving uptake in certain cell types.
- Proteomic Profiling : Identify differential expression of efflux pumps (e.g., P-glycoprotein) across cell lines via Western blot .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
